Lipophilicity Modulation: Enhanced logP via Methylene Spacer and 2,4-Dimethyl Substitution
The target compound, 2-[(2,4-Dimethylphenyl)methyl]azetidine (free base), exhibits a computed XLogP3 of 2.7 [1]. This is significantly higher than that of directly N-aryl substituted analogs lacking the methylene spacer, such as 1-(2,4-dimethylphenyl)azetidine, which has a computed XLogP3 of 2.58 . The increased lipophilicity is attributed to the combined effect of the 2,4-dimethyl substitution pattern on the phenyl ring and the presence of the methylene linker [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.7 |
| Comparator Or Baseline | 1-(2,4-dimethylphenyl)azetidine: 2.58 |
| Quantified Difference | +0.12 logP units |
| Conditions | Computed property; PubChem/XLogP3 algorithm [1] |
Why This Matters
Higher logP predicts improved passive membrane permeability, a critical parameter for CNS penetration and oral bioavailability in drug discovery campaigns.
- [1] Kuujia. (n.d.). Cas no 2411288-33-8 (2-[(2,4-Dimethylphenyl)methyl]azetidine). Retrieved from https://www.kuujia.com/cas-2411288-33-8.html View Source
